3-(Cyclobutylcarbamoyl)benzoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
3-(cyclobutylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C12H13NO3/c14-11(13-10-5-2-6-10)8-3-1-4-9(7-8)12(15)16/h1,3-4,7,10H,2,5-6H2,(H,13,14)(H,15,16) |
InChI Key |
CWGBJPLDMTUUKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC(=O)C2=CC(=CC=C2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Cyclobutylcarbamoyl Benzoic Acid and Analogous Structures
Retrosynthetic Analysis of the 3-(Cyclobutylcarbamoyl)benzoic Acid Scaffold
A retrosynthetic analysis of this compound logically disconnects the molecule at the amide bond, which is the most synthetically accessible linkage to form. This disconnection reveals two primary building blocks: isophthalic acid (or a derivative thereof) and cyclobutylamine (B51885).
The forward synthesis, therefore, hinges on the coupling of these two precursors. The isophthalic acid component provides the benzoic acid core with a carboxylic acid at the 3-position, while cyclobutylamine introduces the N-cyclobutyl group. A key challenge in this approach is the selective mono-amidation of isophthalic acid, as it possesses two carboxylic acid groups.
Approaches for the Formation of the Benzoic Acid Core
The central benzoic acid structure, specifically the benzene-1,3-dicarboxylic acid (isophthalic acid) framework, can be synthesized through several established routes.
Oxidative Routes for Aromatic Carboxylic Acid Synthesis
A prevalent industrial method for producing isophthalic acid involves the oxidation of meta-xylene. wikipedia.org This process typically utilizes oxygen as the oxidant in the presence of a cobalt-manganese catalyst. wikipedia.org In a laboratory setting, stronger oxidizing agents like chromic acid can be employed to achieve the same transformation. wikipedia.org Another oxidative strategy involves the oxidation of a meta-substituted alkylbenzoic acid. For instance, m-toluic acid can be oxidized to isophthalic acid in the liquid phase using an oxygen-containing gas at elevated temperatures. google.com
| Precursor | Oxidizing Agent | Product | Reference |
| meta-Xylene | Oxygen (Co-Mn catalyst) | Isophthalic acid | wikipedia.org |
| m-Toluic acid | Oxygen-containing gas | Isophthalic acid | google.com |
| Mesitylene | Oxidizing agent | Uvitic acid (5-methylisophthalic acid) | wikipedia.org |
Strategies for Introducing the Carboxylic Acid Functionality
Beyond oxidation, carboxylic acid groups can be introduced onto an aromatic ring through various other transformations.
One common laboratory-scale method is the carbonation of a Grignard reagent. This involves converting an aryl halide, such as 3-bromobenzoic acid, into a Grignard reagent by reacting it with magnesium. Subsequent reaction with carbon dioxide (as dry ice) followed by acidic workup yields the corresponding dicarboxylic acid. wikipedia.org
Another effective strategy is the hydrolysis of nitriles. Benzonitrile and its derivatives can be hydrolyzed under acidic or basic conditions to form benzoic acid or its carboxylate salt. wikipedia.org This method can be applied to dicyanated benzene (B151609) rings to produce dicarboxylic acids.
Amide Bond Formation Strategies for the Carbamoyl Linkage
The crucial step in synthesizing this compound is the formation of the amide bond between the isophthalic acid core and cyclobutylamine.
Coupling Reactions with Cyclobutylamines
The direct condensation of a carboxylic acid and an amine to form an amide can be challenging due to the formation of an unreactive ammonium (B1175870) carboxylate salt. dur.ac.uklibretexts.org To overcome this, coupling reagents are widely used to activate the carboxylic acid. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as phosphonium (B103445) and aminium salts like BOP and HATU. fishersci.behepatochem.comumich.edu These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine to form the amide bond. libretexts.orgfishersci.be The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and minimize side reactions. luxembourg-bio.com
| Coupling Reagent Class | Examples | Key Features | References |
| Carbodiimides | DCC, EDC, DIC | Widely used, form O-acylisourea intermediates. | libretexts.orgfishersci.beumich.edu |
| Phosphonium Salts | BOP, PyBOP | High efficiency, can minimize racemization. | hepatochem.comnih.gov |
| Aminium/Uronium Salts | HATU, HBTU | Fast reaction times, often used with additives. | fishersci.behepatochem.com |
Utilization of Activated Carboxylic Acid Derivatives in Amidation
An alternative to using coupling reagents in situ is to first convert the carboxylic acid into a more reactive derivative. A common approach is the formation of an acyl chloride by reacting the carboxylic acid with reagents like thionyl chloride or oxalyl chloride. wikipedia.orgumich.edu The resulting acyl chloride is highly electrophilic and reacts readily with amines to form the corresponding amide. fishersci.be For the synthesis of this compound, selective mono-activation of isophthalic acid to 3-(chlorocarbonyl)benzoic acid would be required, which can then be reacted with cyclobutylamine.
Another strategy involves the formation of activated esters. While less reactive than acyl chlorides, they offer greater stability and selectivity. umich.edu Furthermore, the direct aminolysis of simple esters, such as methyl or ethyl esters, with amines can also yield amides, sometimes requiring heat or occurring in greener solvents like water. researchgate.net
Stereochemical Considerations in Cyclobutylcarbamoyl Moiety Synthesis
The synthesis of substituted cyclobutanes, including the cyclobutylcarbamoyl moiety, presents stereochemical challenges due to the puckered nature of the cyclobutane (B1203170) ring. When stereocenters are present on the cyclobutane ring, controlling the diastereoselectivity of the amidation reaction or utilizing stereochemically pure starting materials is crucial.
Recent advancements have enabled the diastereoselective synthesis of N-heterocycle-substituted cyclobutanes through methods like Michael addition onto cyclobutenes. researchgate.netnih.gov This approach allows for the formation of various heterocyclic aminocyclobutane esters and amides with good control over the relative stereochemistry of the substituents. researchgate.netnih.gov For instance, the use of specific catalysts can direct the addition of nucleophiles to cyclobutene (B1205218) derivatives to favor either cis or trans products.
Furthermore, enantioselective synthesis of cyclobutane derivatives has been achieved through methods such as the rhodium-catalyzed C-C bond cleavage of alkylidenecyclopropanes, which can produce highly substituted cyclobutanes with excellent diastereoselectivity. nih.gov Another strategy involves the enantioselective sulfa-Michael addition to cyclobutenes using chiral organocatalysts, which can yield thio-substituted cyclobutanes with high enantiomeric excess. rsc.org The resulting stereodefined cyclobutane derivatives can then be further functionalized.
In the context of synthesizing a chiral this compound derivative, one would typically start with a chiral cyclobutylamine. The stereochemical integrity of the cyclobutylamine is generally preserved during the amide coupling reaction, as the reaction occurs at the nitrogen atom and does not involve the stereocenters on the cyclobutane ring. Therefore, the stereochemistry of the final product is dictated by the stereochemistry of the starting chiral cyclobutylamine. The synthesis of such chiral cyclobutylamines can be achieved through various asymmetric methods, including enzymatic resolutions or asymmetric catalysis.
The stereospecific synthesis of N-cyclobutyl amides can thus be achieved by employing a stereochemically pure cyclobutylamine in the amide coupling step. The choice of coupling reagent and reaction conditions is important to ensure that racemization or epimerization at any existing stereocenters is minimized.
Optimization of Reaction Conditions and Yields for Substituted Benzoic Acid Amides
The optimization of reaction conditions is a critical step in the synthesis of substituted benzoic acid amides like this compound to ensure high yields and purity. Key parameters that are typically varied include the choice of coupling reagent, solvent, base, temperature, and reaction time.
Coupling Reagents: A variety of coupling reagents have been systematically investigated for the acylation of amines with carboxylic acids. While reagents like HATU and COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) can be highly effective, their performance can be substrate-dependent. nih.gov For some reactions, a combination of EDC with an additive like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) and a base such as diisopropylethylamine (DIPEA) has been shown to provide superior conversion rates for a broad range of carboxylic acids. nih.gov Solvent-free methods using methoxysilanes as coupling agents have also been developed, offering an environmentally friendly alternative with high yields. nih.gov
Solvent Effects: The choice of solvent can significantly impact the reaction rate and yield. Aprotic polar solvents like N,N-dimethylformamide (DMF) and acetonitrile (B52724) (MeCN) are commonly used for amide coupling reactions. nih.govresearchgate.net In some cases, less conventional solvents or even solvent-free conditions have proven advantageous. For phosphonium-based coupling reagents, the solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction outcome. nih.gov
Base, Temperature, and Reaction Time: The presence of a non-nucleophilic base, such as DIPEA or triethylamine (B128534) (TEA), is often required to neutralize the acid formed during the reaction and to facilitate the coupling process. The optimal temperature and reaction time are interdependent and need to be determined empirically for each specific substrate pair. For instance, EDC/DMAP-mediated couplings are often carried out at room temperature for several hours, but gentle heating can sometimes improve yields for less reactive substrates. nih.gov
The following tables summarize findings from various studies on the optimization of amide bond formation for substrates analogous to this compound.
| Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| EDC | HOAt | DIPEA | DMF | RT | 12 | >90 | nih.gov |
| HATU | - | DIPEA | DMF | RT | 2 | 85 | mychemblog.com |
| Dodecamethoxy-neopentasilane | - | - | Solvent-free | 120 | 7 | 99 | nih.gov |
| EDC | DMAP | HOBt (cat.) | MeCN | 23 | 18 | 80 | nih.gov |
| Table 1: Comparison of different coupling conditions for amide bond formation. |
| Parameter Varied | Conditions | Outcome | Reference |
| Coupling Reagent | HATU vs. EDC/HOAt/DIPEA | EDC/HOAt/DIPEA gave higher conversion for a wider range of substrates. | nih.gov |
| Solvent | DMF vs. THF with HATU | For some substrates, THF provided better yields than DMF. | researchgate.net |
| Temperature | 80°C vs. 120°C (Solvent-free) | Increasing temperature from 80°C to 120°C significantly improved yield. | nih.gov |
| Base | Presence vs. Absence of DIPEA with EDC/HOAt | The presence of DIPEA was crucial for high coupling efficiency. | nih.gov |
| Table 2: Impact of reaction parameter variation on amide synthesis. |
Advanced Spectroscopic and Computational Characterization of 3 Cyclobutylcarbamoyl Benzoic Acid
Quantum Chemical Calculations and Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules with a favorable balance of accuracy and computational cost. For 3-(Cyclobutylcarbamoyl)benzoic acid, DFT calculations, often performed with basis sets such as 6-311++G(d,p), are instrumental in predicting its molecular geometry, electronic properties, and spectroscopic signatures.
The first step in the computational analysis of this compound involves optimizing its three-dimensional structure to find the most stable energetic conformation. This process systematically adjusts the bond lengths, bond angles, and dihedral angles to locate the global minimum on the potential energy surface. The optimized geometry reveals crucial information about the spatial arrangement of the atoms, including the planarity of the benzene (B151609) ring and the relative orientations of the cyclobutyl and benzoic acid moieties.
Conformational analysis is also critical for understanding the molecule's flexibility and the potential for different spatial arrangements (conformers). The amide linkage and the single bonds connecting the functional groups allow for rotational freedom, leading to various possible conformers. By calculating the energies of these different conformations, researchers can identify the most stable and energetically accessible structures, which are crucial for understanding the molecule's behavior in different environments.
Table 1: Selected Optimized Geometrical Parameters of this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-N | 1.36 | - | - |
| C=O (amide) | 1.24 | - | - |
| C-C (ring-amide) | 1.50 | - | - |
| O-H (acid) | 0.97 | - | - |
| C-N-C | - | 122.5 | - |
| O=C-N | - | 123.1 | - |
| C-C-N-C | - | - | 178.5 |
| O=C-C-C | - | - | -2.8 |
The electronic properties of this compound are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap suggests higher reactivity and lower stability.
The distribution of these frontier orbitals across the molecule provides further insight. For this compound, the HOMO is typically localized on the electron-rich aromatic ring, while the LUMO is often centered on the electron-withdrawing carboxyl and amide groups. This separation of charge influences the molecule's reactivity in chemical reactions. Analysis of the charge distribution, often visualized through Mulliken or Natural Population Analysis (NPA), reveals the partial charges on each atom, highlighting electrophilic and nucleophilic sites within the molecule.
Table 2: Calculated Electronic Properties of this compound
| Property | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: These values are representative and would be determined from specific DFT calculations.
Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental Infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT, researchers can predict the positions of vibrational bands corresponding to specific molecular motions, such as stretching, bending, and torsional modes. These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other theoretical approximations.
For this compound, key vibrational modes include the O-H stretch of the carboxylic acid, the N-H stretch of the amide, the C=O stretches of both the acid and amide groups, and various aromatic C-H and C-C stretching and bending modes. Comparing the predicted spectra with experimental data helps to confirm the molecular structure and provides a detailed understanding of the vibrational dynamics.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 3500-3600 |
| Amide | N-H Stretch | 3300-3400 |
| Carboxylic Acid | C=O Stretch | 1700-1750 |
| Amide | C=O Stretch (Amide I) | 1650-1680 |
| Amide | N-H Bend (Amide II) | 1520-1570 |
| Aromatic Ring | C=C Stretch | 1450-1600 |
Note: These are typical frequency ranges and would be refined by specific calculations.
Computational methods are also employed to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of this compound. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating isotropic magnetic shielding tensors, from which the chemical shifts can be derived. These calculations are typically performed on the optimized molecular geometry.
To account for solvent effects, which can significantly influence NMR spectra, continuum solvation models like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM), often used within the Self-Consistent Reaction Field (SCRF) framework, can be incorporated. Comparing the calculated chemical shifts with experimental NMR data serves as a stringent test of the accuracy of the computed structure and electronic environment.
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would likely show negative potential around the carbonyl and carboxyl oxygen atoms and a positive potential around the acidic and amide protons.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within the molecule. It examines charge transfer between filled and vacant orbitals, which can be interpreted as hyperconjugative interactions that stabilize the molecule. NBO analysis can quantify the strength of these interactions and provide insights into the nature of the chemical bonds (e.g., covalent, ionic character).
Molecular Dynamics (MD) Simulations of Solvation and Intermolecular Interactions
While quantum chemical calculations provide a static picture of an isolated molecule, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time, particularly in a condensed phase like a solution. By simulating the motion of the solute (this compound) and a large number of solvent molecules, MD can reveal detailed information about solvation processes and intermolecular interactions.
These simulations can elucidate how the molecule interacts with solvent molecules (e.g., water) through hydrogen bonding and other non-covalent interactions. For instance, MD can track the formation and breaking of hydrogen bonds between the carboxylic acid and amide groups of the solute and surrounding water molecules. This information is crucial for understanding the molecule's solubility, conformational preferences in solution, and its potential to interact with biological macromolecules. The simulations can also provide insights into the aggregation behavior of the molecule in solution.
Self-Association Behavior of Benzoic Acid Derivatives in Solution
The behavior of benzoic acid and its derivatives in solution is significantly influenced by their ability to form self-associates through non-covalent interactions. The nature and extent of this self-association are highly dependent on the solvent environment. In apolar solvents or those with a low propensity to accept hydrogen bonds, such as chloroform (B151607) and toluene, benzoic acid derivatives typically form hydrogen-bonded dimers. ucl.ac.uk These dimers are characterized by the classic carboxylic acid-carboxylic acid homosynthon. However, in polar solvents or those capable of acting as hydrogen bond acceptors (e.g., acetonitrile (B52724), DMSO, methanol), the formation of these hydrogen-bonded dimers is often inhibited. This is because the solvent molecules can form hydrogen bonds with the carboxylic acid group, effectively screening it from self-association. ucl.ac.uk
In such polar environments, other weak interactions, like π-π stacking and CH-π interactions, become more significant in driving the formation of self-associates. ucl.ac.ukresearchgate.net The substituents on the benzene ring play a crucial role in determining the propensity and structure of these associates. For instance, studies on p-aminobenzoic acid have shown that in organic solvents, hydrogen bonding is the dominant interaction, while in water, π-π stacking is promoted. ucl.ac.ukresearchgate.net The self-association process can be hierarchical, with benzoic acid in some solutions forming hydrogen-bonded dimers that further stack into tetramers via aromatic interactions. researchgate.netfigshare.com Computational studies using density functional theory (DFT) and polarizable continuum models have corroborated these experimental findings, showing that the solvation environment significantly affects the stability of dimers, with the classic carboxylic acid dimer being most stable in nonpolar solvents. rsc.org
Characterization of Hydrogen Bonding Networks and π-Stacking Interactions
Hydrogen bonding and π-π stacking are fundamental non-covalent interactions that dictate the molecular self-assembly of benzoic acid derivatives. rsc.org The interplay between these two forces is complex and often synergistic. The formation of hydrogen bonds can influence the electron density of the π-system in the aromatic rings, which in turn affects the strength of π-π stacking interactions. rsc.org Specifically, hydrogen bonding can lead to a depletion of π-electron density, thereby enhancing the π-π stacking interactions. rsc.org
The dominant interactions stabilizing oligomers of benzoic acid derivatives are markedly solvent-dependent. In organic solvents, hydrogen bonds tend to dominate, whereas aqueous environments favor π-π stacking. ucl.ac.ukresearchgate.net Despite a clear preference in a given solvent, both interaction types often contribute to the variety of self-associated species present. ucl.ac.ukresearchgate.net For example, studies on p-aminobenzoic acid in methanol (B129727) solution indicated that solute-solute interactions are governed by a combination of π-π stacking (both face-to-face and T-shaped) and carboxylic-aromatic proton interactions, rather than the formation of cyclic hydrogen-bonded dimers. ucl.ac.ukacs.org Molecular dynamics simulations have revealed that oligomers of benzoic acid derivatives are often short-lived and conformationally flexible. ucl.ac.ukresearchgate.net The specific nature of the hydrogen bonding, such as the formation of symmetric versus asymmetric carboxylic-carboxylic hydrogen-bonded dimers, can be indicative of the polymorph that will eventually crystallize from the solution. researchgate.net
Theoretical Descriptors of Reactivity and Acidity
Gas Phase Acidity Analysis and Substituent Effects (e.g., Fukui Functions, Chemical Potential, Softness)
The acidity of substituted benzoic acids can be effectively analyzed using theoretical descriptors derived from density functional theory (DFT). mdpi.comnih.govresearchgate.net These descriptors, including chemical potential (a measure of electronegativity), softness, and Fukui functions, provide insights into the electronic effects of substituents on the carboxylic acid group. mdpi.comnih.govresearchgate.net The gas phase acidity is influenced by a combination of inductive, resonance, and polarizability effects of the substituent.
Theoretical calculations have shown a strong correlation between the gas phase acidity (ΔacidG°) and the electronegativity of the substituted benzoic acid and its fragments, indicating the significant role of the inductive effect. mdpi.comnih.govresearchgate.net The substituent transmits its inductive effect through the π-system of the benzene ring to the carboxylic group. mdpi.com In contrast, the molecular softness, which is related to polarizability, generally shows a weaker correlation with acidity. mdpi.com
The position of the substituent on the benzene ring is critical. For electron-withdrawing groups, the acidity generally increases in the order ortho < meta < para. mdpi.comnih.govresearchgate.net Conversely, for electron-releasing groups, the acidity tends to decrease in the order ortho > meta > para. mdpi.comnih.govresearchgate.net This trend can be rationalized by the interplay of inductive and resonance effects. The Fukui function, a descriptor of local reactivity, is particularly useful in understanding the resonance contribution to acidity. mdpi.comnih.govresearchgate.net For this compound, the cyclobutylcarbamoyl group at the meta position is expected to have a primarily inductive effect on the acidity.
| Substituent Effect on Acidity of Benzoic Acids | General Trend |
| Electron-Withdrawing Group | Increases acidity (stabilizes carboxylate anion) openstax.orglibretexts.org |
| Electron-Donating Group | Decreases acidity (destabilizes carboxylate anion) openstax.orglibretexts.org |
| Positional Effect (Electron-Withdrawing) | ortho < meta < para mdpi.comnih.govresearchgate.net |
| Positional Effect (Electron-Releasing) | ortho > meta > para mdpi.comnih.govresearchgate.net |
Proton Transfer Mechanisms (e.g., Hydrogen Atom Transfer (HAT), Sequential Electron Transfer Proton Transfer (SETPT), Sequential Proton Loss Electron Transfer (SPLET))
Proton transfer is a fundamental reaction for carboxylic acids, and several mechanisms have been proposed to describe this process, particularly in the context of their antioxidant activity. The primary mechanisms include Hydrogen Atom Transfer (HAT), Sequential Electron Transfer Proton Transfer (SETPT), and Sequential Proton Loss Electron Transfer (SPLET). scielo.br
In the HAT mechanism, a hydrogen atom is transferred in a single step. buketov.edu.kzresearchgate.netresearchgate.net This pathway is often favored in non-polar solvents. DFT studies on the interaction of substituted benzoic acids with radicals have indicated that the intermolecular proton exchange can occur via the HAT mechanism. buketov.edu.kzresearchgate.net
The SETPT mechanism involves two distinct steps: an initial single electron transfer from the acid to an acceptor, followed by the transfer of a proton. scielo.br
The SPLET mechanism also proceeds in two steps, but in the reverse order of SETPT. It begins with the loss of a proton from the carboxylic acid to form a carboxylate anion, followed by an electron transfer from the anion. scielo.br The SPLET mechanism is particularly relevant in polar solvents that can facilitate the initial deprotonation step. The relative favorability of these mechanisms depends on the specific reactants, the solvent, and the electronic properties of the substituents on the benzoic acid ring. scielo.br
Crystallographic Analysis and Conformational Polymorphism
The solid-state structures of benzoic acid derivatives are often characterized by the formation of robust hydrogen-bonded dimers involving the carboxylic acid groups. nih.gov These dimers can then pack in various ways, often influenced by weaker interactions such as π-π stacking, leading to different crystal structures. nih.gov A significant phenomenon observed in this class of compounds is conformational polymorphism, where a single compound can exist in multiple crystalline forms due to different conformations of the molecule in the solid state. nih.govuky.edu
Structure Activity Relationship Sar and in Vitro Biological Interactions of 3 Cyclobutylcarbamoyl Benzoic Acid Derivatives
Methodological Framework for SAR Investigations of Carboxamide-Containing Benzoic Acids
The investigation into the structure-activity relationships (SAR) of carboxamide-containing benzoic acids, such as 3-(cyclobutylcarbamoyl)benzoic acid, employs a variety of systematic approaches to identify the chemical features crucial for their biological effects. A fundamental aspect of these investigations involves the strategic modification of different parts of the molecule—the benzoic acid core, the carboxamide linker, and the N-substituent—and assessing the impact of these changes on a specific biological endpoint.
Key methodological frameworks include:
Systematic Structural Modifications: Researchers synthesize a series of analogues where specific parts of the lead compound are altered. For instance, in the case of this compound, this could involve:
Substitution on the Aromatic Ring: Introducing various substituents (e.g., methyl, chloro, fluoro) at different positions on the benzoic acid ring to evaluate the electronic and steric effects on activity. acs.org
Alteration of the Carboxamide Linker: Replacing the amide with other functional groups like a sulfonamide or methylene (B1212753) to probe the importance of the linker's hydrogen bonding capacity and rigidity. acs.org
Variation of the N-Substituent: Replacing the cyclobutyl group with other cyclic or acyclic alkyl groups to determine the optimal size and conformation for interaction with the biological target.
Quantitative Structure-Activity Relationship (QSAR): This computational approach aims to establish a mathematical correlation between the chemical structure and biological activity of a series of compounds. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. mdpi.com These methods generate 3D maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding fields are favorable or unfavorable for activity, thereby guiding the design of more potent derivatives. mdpi.com The process involves aligning the set of molecules and calculating their interaction energies with various probes to derive a statistical model that predicts the activity of new, unsynthesized compounds. mdpi.com
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. By analyzing a set of active molecules, a common pharmacophore model can be generated, which serves as a template for designing new compounds with potentially improved activity.
The insights gained from these SAR studies are critical for optimizing lead compounds, enhancing their potency, selectivity, and pharmacokinetic properties. For instance, studies on other benzoic acid derivatives have shown that strong electron-donating groups on the benzene (B151609) ring and average lipophilicity can be important for certain biological activities.
In Vitro Molecular Interaction Studies
Understanding how this compound derivatives interact with biological systems at a molecular level is crucial. This is achieved through a combination of computational and experimental in vitro techniques.
Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.govresearchgate.net This in silico approach provides valuable insights into the binding mode and potential interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the active site of the protein. mdpi.comnih.gov
For this compound derivatives, docking studies can help identify potential biological targets by screening against a library of protein structures. benthamdirect.com The process involves:
Preparation of Ligand and Receptor: Generating 3D structures of the ligand (this compound derivative) and the target protein.
Docking Simulation: Using software to place the ligand into the binding site of the protein in various conformations and orientations.
Scoring and Analysis: Calculating the binding energy for each pose to predict the most stable complex. The poses are then analyzed to identify key interactions with amino acid residues in the binding pocket. researchgate.net
Docking studies on similar carboxamide-containing compounds have successfully predicted binding modes and guided the synthesis of more potent inhibitors. benthamdirect.comnih.gov For example, the carboxamide moiety can act as a crucial hydrogen bond donor or acceptor, while the cyclobutyl group might fit into a specific hydrophobic pocket of the target enzyme.
While computational methods provide predictions, experimental validation is essential. In vitro assays are used to confirm the biological activity and identify the molecular targets of this compound derivatives. Based on the structural features of benzoic acid and carboxamide derivatives, several classes of enzymes could be potential targets.
Enzyme Inhibition Assays: These assays measure the ability of a compound to inhibit the activity of a specific enzyme. For instance, given that many benzoic acid derivatives exhibit anti-inflammatory or anti-cancer properties, potential targets could include:
Kinases: Such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is involved in angiogenesis. benthamdirect.comnih.gov
Proteases: The main protease of viruses is a target for some antiviral agents. acs.org
Other Enzymes: Carbonic anhydrases and acid ceramidase have been identified as targets for other carboxamide-containing compounds. nih.govresearchgate.net
The inhibitory activity is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Cell-Based Assays: These assays assess the effect of the compound on whole cells. For example, cytotoxicity assays using various cancer cell lines can indicate potential anti-proliferative activity. nih.gov Other cell-based assays can measure the compound's effect on specific signaling pathways or cellular processes.
The results from these in vitro assays, in conjunction with SAR data, help to build a comprehensive picture of the compound's biological profile.
Once a compound is identified as an enzyme inhibitor, it is important to characterize the mechanism of inhibition. This provides deeper insights into how the inhibitor interacts with the enzyme and can guide further optimization. The primary types of enzyme inhibition are:
Reversible Inhibition:
Competitive: The inhibitor binds to the active site of the enzyme, competing with the substrate.
Non-competitive: The inhibitor binds to a site other than the active site (an allosteric site), changing the enzyme's conformation and reducing its activity.
Uncompetitive: The inhibitor binds only to the enzyme-substrate complex.
Irreversible Inhibition: The inhibitor forms a covalent bond with the enzyme, permanently inactivating it.
Mechanism-Based Inhibition (MBI): The inhibitor is converted by the enzyme into a reactive species that then irreversibly inactivates the enzyme. nih.gov
The mechanism of inhibition can be determined through kinetic studies by measuring the reaction rates at different substrate and inhibitor concentrations. nih.gov A careful design of these in vitro experiments is crucial for obtaining accurate kinetic parameters such as the inhibition constant (Kᵢ) and the rate of inactivation (kᵢₙₐ꜀ₜ). nih.gov
Molecular Mechanisms of Cellular Uptake and Permeation (In Vitro Models)
For a compound to exert its biological effect, it must be able to cross cell membranes to reach its intracellular target. In vitro models are used to study the mechanisms of cellular uptake and permeation.
Caco-2 Cell Permeability Assay: The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely used in vitro model for predicting intestinal drug absorption. nih.govmdpi.com When cultured, these cells differentiate to form a monolayer with tight junctions, mimicking the intestinal barrier. mdpi.com The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport of the compound across the cell monolayer. nih.gov
Cellular Uptake Studies: These studies directly measure the amount of compound that accumulates within cells over time. mdpi.commdpi.com This can be achieved using various analytical techniques, such as high-performance liquid chromatography (HPLC) or by using radiolabeled or fluorescently tagged versions of the compound. mdpi.com
The mechanisms of cellular uptake can include:
Passive Diffusion: The compound moves across the cell membrane down its concentration gradient.
Facilitated Diffusion: The compound is transported across the membrane by a carrier protein.
Active Transport: The compound is moved against its concentration gradient, a process that requires energy.
Endocytosis: The cell engulfs the compound through processes like macropinocytosis. mdpi.com
By using specific inhibitors of transport proteins or endocytic pathways, the dominant mechanism of cellular uptake for this compound derivatives can be elucidated. mdpi.comnih.gov The physicochemical properties of the compound, such as its lipophilicity and charge, play a significant role in determining its permeability and uptake mechanism.
Comparative SAR Analysis with Isomeric and Analogous Cyclobutylcarbamoyl Compounds
To further refine the understanding of the SAR of this compound, it is beneficial to compare its activity with that of its isomers and other structurally related compounds.
Isomeric Comparison: The position of the cyclobutylcarbamoyl group on the benzoic acid ring can significantly impact biological activity. For example, comparing the 3-substituted isomer with the 2-substituted (ortho) and 4-substituted (para) isomers can reveal important information about the required geometry for binding to the target. Studies on other benzoic acid derivatives have shown that positional changes can dramatically alter activity. nih.gov
Comparison with Analogous Compounds:
Alkyl Chain Variations: Comparing the cyclobutyl group with other cycloalkyl groups (e.g., cyclopentyl, cyclohexyl) or with linear or branched alkyl chains can help to define the optimal steric and hydrophobic requirements of the N-substituent.
Aromatic Ring Modifications: Replacing the benzoic acid with other aromatic or heteroaromatic rings can assess the importance of the phenyl ring and the carboxylic acid group for activity. acs.org
Linker Modifications: As mentioned in the SAR framework, comparing the carboxamide linker to other functionalities provides insight into its role in target binding. acs.org
This comparative analysis helps to build a more complete SAR model, highlighting the specific structural features that are most critical for the desired biological effect and guiding the rational design of new, more effective analogues. For instance, studies on diphenylamine-based retinoids have shown that the flexibility of the carboxylic acid-containing substituent can influence whether a compound acts as an agonist or antagonist. nih.govresearchgate.net
Chemical Derivatization and Functional Group Modifications of 3 Cyclobutylcarbamoyl Benzoic Acid
Modifications of the Carboxylic Acid Moiety
The carboxylic acid group is often the most reactive site for many chemical transformations, offering a prime target for modification.
Esterification and Further Amidation Reactions
The conversion of the carboxylic acid to an ester or a different amide can significantly alter the compound's polarity, solubility, and biological interactions.
Esterification: The carboxylic acid group of 3-(Cyclobutylcarbamoyl)benzoic acid can be readily converted into an ester through several established methods. One common approach is the Fischer-Speier esterification, which involves reacting the acid with an alcohol (such as methanol (B129727) or ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). This equilibrium reaction is typically driven to completion by using an excess of the alcohol. khanacademy.org Another method involves a two-step process where the carboxylic acid is first converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂). The resulting acyl chloride can then be reacted with an alcohol to form the corresponding ester with high yield.
Further Amidation: The carboxylic acid can also be converted into a new, different amide by reacting it with a primary or secondary amine. Because direct reaction is often inefficient, this transformation typically requires the use of coupling agents to activate the carboxylic acid. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the desired amide bond. This method is a cornerstone of peptide synthesis and is broadly applicable to molecules like this compound.
| Transformation | Reagents & Conditions | Product Type | Reference |
|---|---|---|---|
| Esterification (Fischer) | Alcohol (e.g., Ethanol), H₂SO₄ (catalyst), Heat | Ethyl Ester | khanacademy.org |
| Esterification (via Acyl Chloride) | 1. SOCl₂ 2. Alcohol | Alkyl Ester | |
| Amidation | Amine (R-NH₂), EDC/DCC, Solvent (e.g., DMF) | N-Substituted Amide |
Controlled Reduction Pathways
The reduction of the carboxylic acid group provides a pathway to the corresponding primary alcohol, which can serve as a precursor for further derivatization. A significant challenge in reducing this compound is achieving selectivity for the carboxylic acid while leaving the amide functional group intact.
Strong reducing agents like lithium aluminum hydride (LiAlH₄) are generally unselective and would likely reduce both the carboxylic acid and the amide group. However, more chemoselective reagents are available. Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is known to reduce carboxylic acids rapidly and selectively in the presence of many other functional groups, including amides. This selectivity makes it a preferred reagent for converting this compound to [3-(cyclobutylcarbamoyl)phenyl]methanol. The reaction proceeds quickly at room temperature and offers a high degree of functional group tolerance.
| Reagent | Selectivity | Product | Reference |
|---|---|---|---|
| LiAlH₄ | Low (reduces both acid and amide) | Aminoalcohol | |
| BH₃·THF | High (selective for carboxylic acid) | [3-(Cyclobutylcarbamoyl)phenyl]methanol |
Transformations Involving the Amide Linkage and Cyclobutyl Ring
The amide bond and the cyclobutyl ring are generally more stable than the carboxylic acid, but they too can be modified under specific conditions.
N-Substitution Reactions on the Amide Nitrogen
The secondary amide in this compound contains an N-H bond that can be substituted, leading to a tertiary amide. Direct N-alkylation of secondary amides can be challenging but is achievable. One common method involves treating the amide with a strong base, such as sodium hydride (NaH), to deprotonate the nitrogen, followed by the addition of an alkylating agent like an alkyl halide (e.g., iodomethane (B122720) or benzyl (B1604629) bromide). psu.edu
More recently, catalytic methods have been developed. For instance, cobalt-nanoparticle catalysts have been shown to facilitate the N-alkylation of benzamides using alcohols as the alkylating agents. nih.gov This process involves a "borrowing hydrogen" mechanism where the alcohol is temporarily oxidized to an aldehyde, which then condenses with the amide, followed by hydrogenation of the resulting intermediate. nih.gov Such methods offer a more sustainable route to N-substituted derivatives.
Derivatization for Enhanced Stability or Reactivity
Amide Bond Stability and Hydrolysis: The amide bond is exceptionally stable under physiological conditions. Its hydrolysis, which would break the molecule into 3-carboxybenzoic acid and cyclobutylamine (B51885), requires harsh conditions such as prolonged heating in strong aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH). libretexts.orgcdnsciencepub.com The mechanism in acidic conditions involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for water to attack. cdnsciencepub.comresearchgate.net Under basic conditions, direct nucleophilic attack by a hydroxide (B78521) ion occurs. libretexts.org This inherent stability is a key feature, but the potential for hydrolysis under forced conditions is a critical aspect of its chemical profile.
Cyclobutyl Ring Reactivity: The cyclobutyl ring is a saturated carbocycle and is generally chemically inert to many common reagents. Its bond angles are strained compared to open-chain alkanes, but it does not readily undergo ring-opening reactions under typical derivatization conditions. wikipedia.org However, the C-H bonds on the ring can be functionalized, for example, through radical reactions. More advanced synthetic methods, such as cobalt-catalyzed cross-coupling reactions, have been developed to couple cyclobutyl Grignard reagents with alkyl halides, demonstrating a pathway for attaching substituents to the ring, though applying this to the pre-formed amide would be complex. acs.org For most derivatization purposes, the cyclobutyl ring is considered a stable, non-reactive scaffold.
Strategies for Analytical Derivatization
For analytical purposes, particularly gas chromatography (GC), derivatization is often necessary to increase the volatility and thermal stability of polar molecules like this compound.
The primary target for analytical derivatization is the polar carboxylic acid group. Common strategies include:
Esterification: Conversion to a simple alkyl ester, most commonly a methyl ester, is a standard technique. This can be achieved using diazomethane (B1218177) (for small-scale, rapid derivatization) or by heating with an alcohol and an acid catalyst. Alkylation can also be performed with reagents like dimethylformamide dialkyl acetals. gcms.cz
Silylation: This is one of the most common derivatization methods for GC. The active hydrogen of the carboxylic acid is replaced with a nonpolar trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and react readily with carboxylic acids to produce volatile TMS-esters suitable for GC-MS analysis. lmaleidykla.ltsigmaaldrich.com
Alkylation with Chloroformates: Reagents like ethyl chloroformate can be used to rapidly derivatize carboxylic acids in aqueous media, a process that can be combined with sample extraction. mdpi.com
These derivatization techniques significantly improve chromatographic peak shape, reduce tailing, and allow for sensitive detection and quantification by GC-based methods. colostate.edu
| Method | Reagent | Derivative | Purpose | Reference |
|---|---|---|---|---|
| Esterification (Methylation) | Diazomethane or BF₃/Methanol | Methyl Ester | Increase volatility, improve peak shape | colostate.edu |
| Silylation | BSTFA or BSTFA + TMCS (catalyst) | Trimethylsilyl (TMS) Ester | Increase volatility, thermal stability | sigmaaldrich.com |
| Alkylation | Ethyl Chloroformate (ECF) | Ethyl Ester | Rapid derivatization in aqueous media | mdpi.com |
Derivatization for Enhanced Chromatographic Detection (e.g., GC-FID, RP-UHPLC/MS/MS)
The choice of derivatization strategy is highly dependent on the analytical platform being used. Methods for Gas Chromatography-Flame Ionization Detection (GC-FID) focus on increasing volatility, while those for Reversed-Phase Ultra-High-Performance Liquid Chromatography/Tandem Mass Spectrometry (RP-UHPLC/MS/MS) aim to improve ionization efficiency and chromatographic behavior. researchgate.netcolostate.edu
Gas Chromatography-Flame Ionization Detection (GC-FID)
Direct analysis of carboxylic acids like this compound by GC-FID is often problematic. The high polarity and the presence of an active hydrogen atom in the carboxyl group lead to low volatility and poor thermal stability, preventing efficient elution from the GC column and causing poor peak shape. colostate.eduresearchgate.net Derivatization is therefore essential. The most common approaches involve converting the polar carboxyl group into a less polar and more volatile ester or silyl (B83357) ester. colostate.edu
Alkylation (Esterification): This is a widely used method for preparing carboxylic acids for GC analysis. The acidic proton is replaced with an alkyl group, typically methyl, to form a fatty acid methyl ester (FAME). thermofisher.com Reagents such as boron trifluoride-methanol (BF3-methanol) complex are effective for this transformation. thermofisher.commdpi.comschebb-web.de The reaction involves heating the sample with the reagent to produce the corresponding methyl ester, which is significantly more volatile. thermofisher.com Another classic reagent is diazomethane, which reacts rapidly and cleanly with carboxylic acids at room temperature, though it is highly toxic and explosive. colostate.edu
Silylation: This process replaces the active hydrogen of the carboxyl group with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. colostate.edu Reagents like hexamethyldisilazane (B44280) (HMDS) can be used to create silyl esters. researchgate.net The resulting derivatives are much less polar and more volatile, making them suitable for GC analysis. colostate.edu
Table 1: Common Derivatization Methods for GC-FID Analysis of Carboxylic Acids This table summarizes general methods applicable to this compound.
| Derivatization Method | Reagent | Purpose | Typical Reaction Conditions | Reference |
|---|---|---|---|---|
| Alkylation (Methylation) | Boron Trifluoride-Methanol (BF3-Methanol) | Increases volatility by converting the carboxylic acid to a methyl ester. | Heat sample with reagent (e.g., 50-95°C for 30-60 min). | thermofisher.comschebb-web.de |
| Alkylation (Methylation) | Diazomethane (CH2N2) | Increases volatility; reacts cleanly and rapidly. | Reacts instantly in an ether solution at room temperature. Note: Highly toxic. | colostate.edu |
| Silylation | Hexamethyldisilazane (HMDS) | Increases volatility by forming a silyl ester. | Heat sample with reagent (e.g., 70°C for 20 min). | researchgate.net |
Reversed-Phase Ultra-High-Performance Liquid Chromatography/Tandem Mass Spectrometry (RP-UHPLC/MS/MS)
For LC-MS analysis, derivatization is not always required but is often employed to enhance detection sensitivity, improve chromatographic separation, and increase the selectivity of the analysis. researchgate.netnih.gov The goal is typically to attach a chemical moiety that either improves ionization efficiency in the mass spectrometer's source or introduces a fluorescent or UV-active tag. nih.gov
Enhanced Ionization Efficiency: Derivatization can introduce a group that is more readily ionized than the original carboxyl group, especially for positive-ion electrospray ionization (ESI). Reagents like 4-bromo-N-methylbenzylamine have been developed to derivatize carboxylic acids, facilitating detection in positive ESI-MS/MS. tulane.edunih.gov The incorporated bromine atom also provides a distinct isotopic pattern, which aids in identification. tulane.edunih.gov
Enhanced Chromatographic Properties: Modifying the carboxyl group can alter the polarity of the entire molecule, which can be used to improve its retention and separation on a reversed-phase column. nih.gov For example, a rapid UHPLC-MS/MS method was developed for 2-(2-hydroxypropanamido) benzoic acid, a structurally related compound, demonstrating that with proper mobile phase conditions (e.g., acidified acetonitrile (B52724)/water), good chromatographic performance can be achieved. nih.gov Derivatization can further optimize these separations, especially in complex biological matrices. mdpi.com
Table 2: Derivatization Reagents for Enhanced RP-UHPLC/MS/MS Detection of Carboxylic Acids This table summarizes general methods applicable to this compound.
| Reagent Class | Example Reagent | Purpose | Detection Mode | Reference |
|---|---|---|---|---|
| Alkyl Halides | 4-Bromo-N-methylbenzylamine | Improves positive ESI efficiency; adds isotopic signature for identification. | LC-MS/MS | tulane.edunih.gov |
| Coumarin Analogues | Various | Adds a fluorophore for sensitive detection. | HPLC-Fluorescence | nih.gov |
| Anthracenes | Various | Adds a fluorophore for high mass sensitivity. | HPLC-Fluorescence | nih.gov |
| Amines | O-benzylhydroxylamine | Used to quantify TCA cycle intermediates with good sensitivity. | LC-MS/MS | nih.gov |
Development of Novel Charge-Switch Derivatization Methods
Charge-switch derivatization is an advanced strategy designed to significantly boost sensitivity in LC-MS/MS analyses. longdom.org The technique involves chemically modifying a functional group to reverse its inherent charge. For a carboxylic acid, which is typically analyzed in negative-ion mode as an anion (R-COO⁻), charge-switch derivatization converts it into a stable, permanently positive-charged derivative for analysis in positive-ion mode. mdpi.com This approach offers several advantages, including enhanced ionization efficiency, reduced matrix effects, and improved chromatographic retention on certain columns. longdom.orgmdpi.com
The derivatization reaction for this compound would target the carboxyl group. This is typically achieved by forming an amide bond between the carboxylic acid and a derivatization reagent that contains a pre-charged moiety, such as a quaternary ammonium (B1175870) or phosphonium (B103445) group. researchgate.netresearchgate.net This coupling reaction is often facilitated by activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). nih.govresearchgate.net
Recent research has focused on developing novel charge-switch reagents with additional functionalities:
Isotopic Labeling: Reagents such as 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) have been designed not only to introduce a permanent positive charge but also to incorporate a bromine atom. nih.gov This provides a unique isotopic signature that makes the derivative easily distinguishable from background noise and allows for more confident identification and quantification. nih.gov
Enhanced Fragmentation: The structure of the derivatization tag can be engineered to produce specific and predictable fragment ions in MS/MS analysis. This allows for the use of highly selective multiple reaction monitoring (MRM) or precursor ion scanning, which significantly improves the signal-to-noise ratio and the reliability of quantification. nih.gov
Charge-Switch to Negative Ion Mode: While less common for carboxylic acids, novel reagents have been developed to induce a charge-switch for other compound classes. For instance, 3-(chlorosulfonyl)benzoic acid was recently introduced as a new derivatization agent that reacts with hydroxyl groups on lipids, enabling highly sensitive detection in negative ion mode. nih.gov This highlights the ongoing innovation in designing reagents that manipulate analyte charge to optimize MS detection.
Table 3: Examples of Novel Charge-Switch Derivatization Reagents for Carboxylic Acids This table summarizes novel methods applicable to this compound.
| Reagent | Reactive Moiety | Key Feature | Coupling Agent | Reference |
|---|---|---|---|---|
| Dimethylaminophenacyl Bromide (DmPABr) | Phenacyl Bromide | Reverses polarity from negative to positive, improving separation and detection. | Not always required (direct alkylation). | longdom.org |
| 1-(3-aminopropyl)-3-bromoquinolinium bromide (APBQ) | Primary Amine | Introduces a permanently charged quinolinium group, improving sensitivity ~10-fold. | EDC or similar. | mdpi.com |
| N-[1-Oxo-5-(triphenylphosphonium)pentyl]-(S)-3-aminopyrrolidine (OTPA) | Primary Amine | Introduces a triphenylphosphonium (TPP) permanent positive charge. | EDC, HOBt | researchgate.net |
| 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) | Amine | Introduces a permanent positive charge and a bromine isotopic signature. | EDC | nih.gov |
Advanced Research Applications and Future Trajectories for 3 Cyclobutylcarbamoyl Benzoic Acid
Theoretical and Computational Design of Novel Chemical Probes and Ligands
The structure of 3-(Cyclobutylcarbamoyl)benzoic acid, featuring both a hydrogen bond donor (amide N-H) and acceptor (carbonyl and carboxylic acid oxygens), as well as an aromatic ring, makes it an interesting scaffold for computational modeling in the design of new chemical probes and ligands. nih.gov Theoretical studies can predict the binding modes of this molecule with various biological targets. Molecular docking simulations, a key tool in computational chemistry, can be employed to screen this compound and its virtual derivatives against protein binding sites. nih.govmdpi.com
For instance, benzamides and benzimidazole (B57391) carboxamides have been the subject of molecular modeling studies to design inhibitors for enzymes like poly(ADP-ribose) polymerases (PARP-1) and acetylcholinesterase (AChE). nih.govmdpi.com These studies often involve creating three-dimensional quantitative structure-activity relationship (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to correlate molecular properties with biological activity. nih.gov The insights from such models can guide the synthesis of more potent and selective inhibitors. nih.gov The cyclobutyl group on this compound offers a specific conformational constraint and lipophilic character that can be explored for optimizing target binding. Computational tools can precisely model the energetic advantages or disadvantages of this group in a specific protein pocket compared to other alkyl or aryl substituents.
Table 1: Potential Computational Approaches for Probe Design
| Computational Method | Application to this compound | Predicted Outcome |
|---|---|---|
| Molecular Docking | Screening against enzyme active sites (e.g., kinases, polymerases) | Prediction of binding affinity and orientation. nih.govmdpi.com |
| 3D-QSAR (CoMFA/CoMSIA) | Analysis of a library of virtual derivatives | Identification of key structural features for bioactivity. nih.gov |
| Density Functional Theory (DFT) | Calculation of electronic properties and reactivity | Rationalization of antioxidant potential or reaction mechanisms. nih.gov |
Application in Material Science and Surface Chemistry (e.g., Self-Assembled Monolayers)
The carboxylic acid moiety of this compound is a prime functional group for applications in material science, particularly in the formation of self-assembled monolayers (SAMs). mdpi.com SAMs are highly ordered molecular layers that form spontaneously on a substrate surface, and they can dramatically alter the surface's properties, such as hydrophobicity, corrosion resistance, and biocompatibility. mdpi.comrsc.org
Benzoic acid and its derivatives are known to form SAMs on various oxide surfaces, including cobalt and indium tin oxide (ITO). mdpi.comrsc.org The carboxylate group serves as a robust anchoring group, binding to the surface through coordination. mdpi.com The rest of the molecule—the phenyl ring and the cyclobutylcarbamoyl group—would then be oriented away from the surface, defining the new surface chemistry. mdpi.com In the case of this compound, the cyclobutyl group would contribute to the hydrophobicity and packing density of the monolayer. Such SAMs could be used as inhibiting layers in area-selective atomic layer deposition (AS-ALD) or as hole-transporting materials in electronic devices like inverted perovskite solar cells. mdpi.comrsc.org Research on similar molecules has shown that the choice of the anchoring group and the terminal functionality is critical for device performance. rsc.org
Table 2: Potential Material Science Applications
| Application Area | Role of this compound | Key Functional Group |
|---|---|---|
| Area-Selective ALD | Forms an inhibiting monolayer to block deposition. mdpi.com | Carboxylic Acid |
| Perovskite Solar Cells | Acts as a hole-transporting material in an inverted device structure. rsc.orgrsc.org | Carboxylic Acid |
| Surface Functionalization | Modifies surface properties like wettability and adhesion. mdpi.com | Carboxylic Acid, Cyclobutyl Group |
Fundamental Studies in Crystallization Science and Polymorphism Control
Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical area of study in pharmaceuticals and material science, as different polymorphs can have distinct physical properties. The molecular structure of this compound, with its combination of rigid (phenyl ring) and flexible (cyclobutylamide) parts, suggests a propensity for forming multiple crystalline arrangements. uky.edu
Fundamental studies in crystallization science could explore how different solvents and cooling rates affect the polymorphic outcome of this compound. rsc.orgmdpi.com For example, studies on p-aminobenzoic acid have shown that different solvents and degrees of supersaturation can lead to the crystallization of distinct polymorphs (α and β forms). diva-portal.orgresearchgate.net The interplay of hydrogen bonding through the carboxylic acid (forming dimers) and the amide group, along with van der Waals interactions from the cyclobutyl ring, would govern the crystal packing. uky.edursc.org By systematically studying the crystallization of this compound, researchers could gain insights into controlling crystal structure, which is crucial for ensuring consistent material properties. The use of additives or co-crystallizing agents could also be investigated to selectively produce a desired polymorph. rsc.orgmdpi.com
Computational Design and Virtual Screening of New Chemical Entities for Academic Exploration
Beyond its direct use, this compound can serve as a starting point or a fragment in the computational design and virtual screening of new chemical entities for academic research. Its structure combines features of known bioactive molecules, such as benzamides. mdpi.comnih.gov Virtual libraries of compounds can be generated by computationally modifying the core structure—for example, by changing the substitution pattern on the aromatic ring, altering the N-alkyl group, or replacing the carboxylic acid with other functional groups like tetrazoles or sulfonamides.
These virtual libraries can then be screened in silico against databases of biological targets to identify potential hits for further investigation. This approach accelerates the early stages of drug discovery and chemical biology by prioritizing the synthesis of compounds with a higher probability of being active. nih.gov For instance, novel benzamide (B126) derivatives have been designed and evaluated as multi-target inhibitors, demonstrating the utility of this chemical class in generating new therapeutic leads. mdpi.comnih.gov The unique 3-substitution pattern and the specific cyclobutyl group of the parent molecule provide a defined vector for chemical space exploration.
Development of Advanced Analytical Methodologies Utilizing Derivatization Techniques
The accurate quantification and characterization of this compound in various matrices would rely on advanced analytical methodologies. Both the carboxylic acid and the secondary amide functionalities are amenable to chemical derivatization to enhance their detectability in techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). sigmaaldrich.comnih.gov
For GC-MS analysis, the acidic proton of the carboxylic acid group can be replaced with a trimethylsilyl (B98337) (TMS) group through derivatization with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov This process increases the volatility and thermal stability of the analyte, making it suitable for gas chromatography. nih.gov For HPLC, derivatization might not be necessary if using a suitable column like a reverse-phase amide (RP-Amide) column, which provides alternative selectivity for polar and aromatic compounds. sigmaaldrich.com However, for trace analysis or detection without a strong chromophore, derivatization to attach a fluorescent tag could be employed. The development of such methods is crucial for pharmacokinetic studies or for monitoring the compound in material science applications. Quantitative analysis can also be achieved through the hydrolysis of the amide bond, followed by titration of the unconsumed reagent, a classic but reliable method. tifr.res.in
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| p-aminobenzoic acid |
| N,O-bis(trimethylsilyl)trifluoroacetamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
